molecular formula C17H18N2O5 B3009562 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421485-06-4

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B3009562
CAS No.: 1421485-06-4
M. Wt: 330.34
InChI Key: VZDGGAOEHKCMCQ-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 3-hydroxypropyl chain terminating in a 2,5-dimethylfuran-3-yl moiety. Position 5 of the oxazole ring is substituted with a furan-2-yl group. The hydroxyl group may enhance solubility compared to non-polar analogs.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-8-12(11(2)23-10)14(20)5-6-18-17(21)13-9-16(24-19-13)15-4-3-7-22-15/h3-4,7-9,14,20H,5-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDGGAOEHKCMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the furan and oxazole rings separately, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

N-(2,6-Dimethylphenyl)-5-Propan-2-Yl-Oxazole-3-Carboxamide (CAS 130402-97-0)
  • Core Structure : Shares the 1,2-oxazole-3-carboxamide scaffold.
  • Substituents :
    • Oxazole Position 5 : Propan-2-yl (hydrophobic branch).
    • Carboxamide Nitrogen : 2,6-Dimethylphenyl (aromatic, sterically hindered).
  • Molecular Weight : 260.33 g/mol (lower than the target compound due to simpler substituents) .
  • Key Differences :
    • The target compound replaces the propan-2-yl and 2,6-dimethylphenyl groups with furan-2-yl and 2,5-dimethylfuran-3-yl substituents.
    • The hydroxypropyl linker in the target compound introduces polarity, likely improving aqueous solubility.
RS17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-Chloro-α,α-dimethyl-1H-indole-3-ethanamide)
  • Core Structure : Indole-3-ethanamide (vs. oxazole-carboxamide).
  • Substituents: Chlorinated indole with cyclopropylmethoxyphenoxyethyl chain.
  • Key Differences :
    • Indole vs. oxazole core alters electronic properties and binding affinity.
    • The target compound’s furan groups may confer better metabolic stability compared to RS17053’s ether linkages .
Silodosin (KMD3213)
  • Core Structure : Indoline-7-carboxamide.
  • Substituents: Trifluoroethoxy and aminopropyl groups.
  • Key Differences :
    • Silodosin’s indoline core and trifluoroethoxy group enhance α1A-adrenergic receptor selectivity.
    • The target compound’s furan-oxazole system may prioritize different receptor interactions, such as kinase or enzyme inhibition .

Pharmacological and Physicochemical Properties

Property Target Compound N-(2,6-Dimethylphenyl)-5-Propan-2-Yl-Oxazole-3-Carboxamide RS17053
Molecular Weight ~320–340 g/mol (estimated) 260.33 g/mol 443.93 g/mol
Polar Groups Hydroxypropyl, dual furans None Chlorine, ethanamide
Therapeutic Target Hypothesized: Kinases/GPCRs Unknown (limited data) α1-Adrenergic receptors
Solubility (Predicted) Moderate (hydroxypropyl) Low (hydrophobic substituents) Low (chlorinated indole)
Metabolic Stability High (furan/oxazole) Moderate (oxazole) Moderate (ether linkages)

Biological Activity

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a novel compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure includes a furan moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is C15H19N3O4C_{15}H_{19}N_{3}O_{4} with a molecular weight of 303.33 g/mol.

PropertyValue
Molecular FormulaC15H19N3O4C_{15}H_{19}N_{3}O_{4}
Molecular Weight303.33 g/mol
CAS Number1448131-59-6

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole and furan have shown effectiveness against various bacterial strains. A study reported that certain oxazole derivatives demonstrated strong bactericidal effects against Staphylococcus spp. , highlighting the potential of this compound in combating bacterial infections .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that furan-containing compounds can modulate pathways involved in cancer cell proliferation and apoptosis. For example, compounds with similar furan structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis through caspase activation.

Case Study:
A specific study evaluated the cytotoxic effects of related oxazole derivatives on human cancer cell lines (A549 and HepG2). It was found that these compounds significantly stimulated cell viability at certain concentrations while exhibiting low toxicity to normal cells . This suggests a selective action that could be beneficial for therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Sulfonamide derivatives are known to reduce inflammation by blocking pathways associated with inflammatory responses. Similar compounds have shown efficacy in reducing inflammation in animal models of arthritis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Folate Synthesis: Similar sulfonamide compounds act as inhibitors of bacterial folate synthesis.
  • Modulation of Apoptotic Pathways: The presence of the oxazole ring may influence apoptotic signaling pathways, promoting cancer cell death.
  • Antioxidant Effects: The furan moiety may contribute to antioxidant activity, reducing oxidative stress in cells.

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